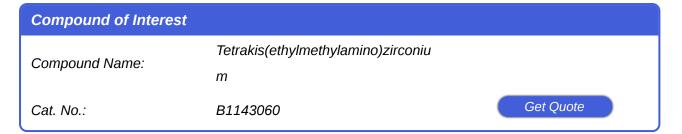


A Comprehensive Technical Guide to TEMAZr for Advanced Material Deposition

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Introduction

This technical guide provides an in-depth overview of TEMAZr, a high-purity organometallic precursor predominantly utilized in the semiconductor and advanced materials industries. While the initial inquiry suggested a focus on drug development, it is critical to clarify that TEMAZr, chemically known as Tetrakis(ethylmethylamido)zirconium, is not a pharmaceutical compound and has no known applications in biological or medicinal chemistry. Instead, its significance lies in its role as a zirconium source for thin film deposition techniques such as Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapor Deposition (MOCVD).[1][2] This guide is intended for researchers, material scientists, and professionals in the semiconductor industry, providing detailed information on its properties, alternative names, and experimental protocols for its application in depositing Zirconium Oxide (ZrO₂) thin films.

Synonyms and Alternative Names

For clarity and comprehensive literature review, it is essential to be familiar with the various synonyms and identifiers for TEMAZr. The compound is referenced across scientific literature and commercial suppliers under several names.



Identifier Type	Identifier
Common Acronyms	TEMAZr, TEMAZ
Chemical Name	Tetrakis(ethylmethylamido)zirconium, Tetrakis(ethylmethylamino)zirconium(IV)[1][3]
Alternative Names	Zirconium Tetrakis(ethylmethylamide), Zirconium Ethylmethylamide[4][5]
Chemical Formula	C12H32N4Zr, Zr(N(CH3)(C2H5))4[3]
CAS Number	175923-04-3[2]
IUPAC Name	ethyl(methyl)azanide;zirconium(4+)[5]
InChI Key	SRLSISLWUNZOOB-UHFFFAOYSA-N[5]

Physical and Chemical Properties

The physical and chemical properties of TEMAZr are crucial for its handling, storage, and application in deposition processes. Its thermal stability and volatility are key parameters for successful MOCVD and ALD.

Property	Value
Molecular Weight	323.63 g/mol
Appearance	Colorless to pale yellow liquid[1]
Density	1.049 g/mL at 25 °C[1]
Boiling Point	81 °C at 0.1 mmHg (0.1 hPa)[1][6]
Vapor Pressure	1 Torr at 70 °C[6]
Melting Point	< -20 °C
Solubility	Soluble in non-polar solvents (e.g., petroleum ether, dichloromethane); insoluble in water.[1]
Stability	Thermally stable; stable under inert gas.[1][6]



Experimental Protocols: Atomic Layer Deposition (ALD) of ZrO₂

The following section details a representative protocol for the deposition of Zirconium Oxide (ZrO₂) thin films using TEMAZr as the zirconium precursor and water (H₂O) as the oxygen source in an ALD process. ALD allows for precise, conformal, and self-limiting film growth at the atomic scale.

3.1 Substrate Preparation

- Select a suitable substrate (e.g., Silicon wafer, glass, or other material compatible with the process temperature).
- Clean the substrate to remove any organic and inorganic contaminants. A standard cleaning procedure, such as an RCA clean for silicon wafers, is recommended.
- Pre-treat the substrate surface to ensure the desired density of reactive sites (e.g., -OH groups). This can be achieved through an oxygen plasma treatment or a UV-ozone cleaning step.

3.2 ALD Process Parameters

The following parameters are starting points and may require optimization based on the specific ALD reactor configuration and desired film properties.

- Deposition Temperature: 150–250 °C. The optimal temperature is within the "ALD window" where the growth per cycle is constant and self-limiting.[7]
- Precursor: Tetrakis(ethylmethylamido)zirconium (TEMAZr).
- Oxidizing Agent: Deionized water (H₂O).
- Carrier Gas: High-purity nitrogen (N2) or argon (Ar).

3.3 ALD Cycle Sequence

A single ALD cycle for ZrO₂ deposition consists of four distinct steps:



- TEMAZr Pulse: Introduce TEMAZr vapor into the reactor chamber for a specific duration (e.g., 0.1 to 1.0 seconds). The precursor molecules will chemisorb onto the substrate surface, reacting with the available surface groups.
- Purge 1: Purge the reactor with the inert carrier gas for a set time (e.g., 5 to 20 seconds) to remove any unreacted TEMAZr molecules and byproducts from the chamber.
- H₂O Pulse: Introduce H₂O vapor into the chamber for a specific duration (e.g., 0.05 to 0.5 seconds). The water molecules will react with the chemisorbed precursor layer on the surface, forming a layer of ZrO₂ and regenerating the reactive surface sites.
- Purge 2: Purge the reactor again with the inert carrier gas (e.g., 5 to 20 seconds) to remove unreacted water and any reaction byproducts.

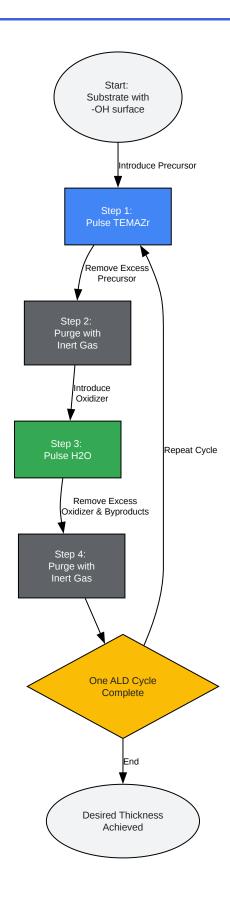
3.4 Film Growth and Characterization

- Repeat the ALD cycle sequence until the desired film thickness is achieved. The growth per cycle (GPC) for this process is typically in the range of 0.9 to 1.2 Å/cycle.[8]
- The deposited ZrO₂ films can be characterized using various analytical techniques, including ellipsometry (for thickness and refractive index), X-ray diffraction (for crystallinity), X-ray photoelectron spectroscopy (for chemical composition), and atomic force microscopy (for surface morphology).[8]

Mandatory Visualization: ALD Workflow for ZrO₂ Deposition

The following diagram illustrates the sequential and self-limiting nature of the Atomic Layer Deposition process for creating a Zirconium Oxide thin film using TEMAZr.





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Atomic Layer Deposition (ALD) workflow for ZrO2 using TEMAZr.



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